11alpha-Hydroxyprogesterone
Overview
Description
11alpha-Hydroxyprogesterone is an endogenous steroid and a metabolite of progesterone . It is the inactive analogue of 11beta-Hydroxyprogesterone and can be used as an experimental control . It is a white to light beige crystalline powder .
Synthesis Analysis
11alpha-Hydroxyprogesterone is used as a precursor in chemical syntheses of cortisone and hydrocortisone . It is also used as an experimental control in research .Molecular Structure Analysis
The molecular formula of 11alpha-Hydroxyprogesterone is C21H30O3 . Its average mass is 330.461 Da and its monoisotopic mass is 330.219482 Da . It has 6 of 7 defined stereocentres .Chemical Reactions Analysis
11alpha-Hydroxyprogesterone is used as a precursor in the synthesis of cortisone and hydrocortisone . It is also a potent inhibitor of 11β-Hydroxysteroid dehydrogenase .Physical And Chemical Properties Analysis
11alpha-Hydroxyprogesterone is a white to light beige crystalline powder . It has a molecular formula of C21H30O3 .Scientific Research Applications
Microchannel System for Steroid Extraction : 11alpha-Hydroxyprogesterone, as a product of biotransformation in corticosteroid production, was studied for its extraction in a microchannel system. This approach showed high extraction yields and efficient phase separation, making it a promising tool for integrated systems in steroid processing (Žnidaršič-Plazl & Plazl, 2007).
Identification of Hydroxylation Products of Progesterone : Research identified 11alpha-Hydroxyprogesterone as one of the products produced by the CYP106A2 enzyme of Bacillus megaterium, highlighting its role in steroid metabolism and pharmaceutical relevance (Lisurek, Kang, Hartmann, & Bernhardt, 2004).
Progesterone Hydroxylation by Trichoderma Species : Several Trichoderma species were found to produce 11alpha-Hydroxyprogesterone among other hydroxylated progesterone derivatives. This highlights the microbial biosynthesis potential of such compounds (Elkadi & Mostafa, 2004).
Effects on Tyrosine Phosphorylation : 11alpha-Hydroxyprogesterone, alongside its beta counterpart, was found to be more effective than progesterone in stimulating tyrosine phosphorylation in human spermatozoa, indicating potential non-genomic effects of these steroids (Martinez et al., 1999).
Discovery of Novel Ecdysteroids : 11alpha-Hydroxypoststerone, a new natural ecdysteroid, was isolated from Serratula wolffii, showing the compound's presence in natural sources and its potential pharmaceutical applications (Hunyadi et al., 2004).
Enzymatic Studies in Rhizopus nigricans : Research indicated that the hydroxylation of progesterone at the 11alpha-position in Rhizopus nigricans is due to a specific enzyme, emphasizing its role in biochemical pathways (Allam & Elizarov, 1975).
Radioimmunoassay Developments : The development of radioimmunoassays utilizing 11alpha-Hydroxyprogesterone highlighted its role in advancing biochemical analytical techniques (Allen & Redshaw, 1978).
Enzyme Immunoassay for Progesterone : A progesterone-11alpha-hemisuccinyl-horseradish peroxidase conjugate was used in an enzyme immunoassay for progesterone, demonstrating the compound's utility in clinical chemistry (Joyce et al., 1978).
Radioimmunoassay for Medroxyprogesterone Acetate : 11alpha-Hydroxyprogesterone was chemically transformed to develop a radioimmunoassay for medroxyprogesterone acetate, showing its versatility in assay development (Royer et al., 1974).
Metabolism in Sea Bass : The study of 17alpha-hydroxyprogesterone metabolism in sea bass indicated potential targets for endocrine disruptors, illustrating the broader ecological and environmental implications of steroid metabolism research (Fernandes, Bebianno, & Porte, 2007).
Safety And Hazards
The safety data sheet for 11alpha-Hydroxyprogesterone advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
The FDA has recently withdrawn approval for Makena and its generics (17-alpha hydroxyprogesterone caproate [17-OHPC]) . This could potentially impact the future directions of 11alpha-Hydroxyprogesterone.
Relevant Papers The papers retrieved provide valuable information about 11alpha-Hydroxyprogesterone. For instance, one paper discusses the synthesis of 11 alpha-hydroxyprogesterone haptens . Another paper discusses how 11 alpha- and 11 beta-hydroxyprogesterone are potent inhibitors of 11 beta-hydroxysteroid dehydrogenase .
properties
IUPAC Name |
(8S,9S,10R,11R,13S,14S,17S)-17-acetyl-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17-,18+,19+,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZHCUBIASXHPK-QJSKAATBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861644 | |
Record name | 11alpha-Hydroxyprogesterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11alpha-Hydroxyprogesterone | |
CAS RN |
80-75-1 | |
Record name | 11α-Hydroxyprogesterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11alpha-Hydroxyprogesterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11alpha-Hydroxyprogesterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-α-hydroxypregn-4-ene-3,20-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.189 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 11.ALPHA.-HYDROXYPROGESTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8X4JXL4VM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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